![molecular formula C12H19Cl2N3O2S B2693098 3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride CAS No. 2418669-01-7](/img/structure/B2693098.png)
3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one typically involves the cyclization and condensation of haloketones with thioamides. This process is widely popular for creating thiazole moieties . Another method involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .
Scientific Research Applications
3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors . This interaction can modulate physiological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An anticancer drug featuring a thiazole structure.
Uniqueness
3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S.ClH/c1-18-12-11(13)9(19-15-12)8-14-5-4-10(17)16-6-2-3-7-16;/h14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCOTIKSYHNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Cl)CNCCC(=O)N2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile](/img/structure/B2693017.png)
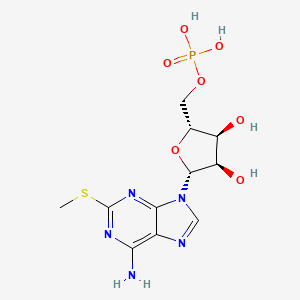
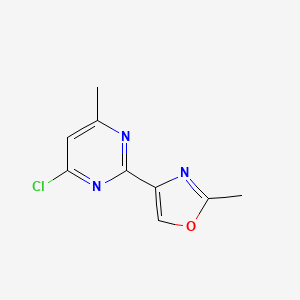
![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide](/img/structure/B2693024.png)
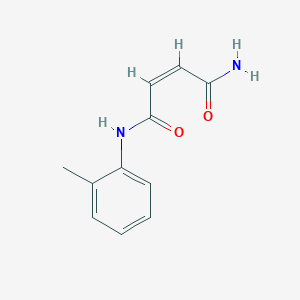
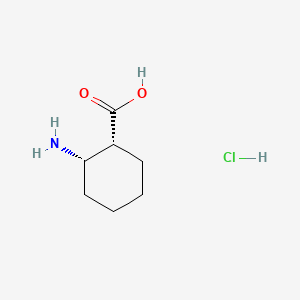


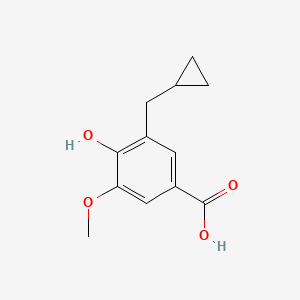


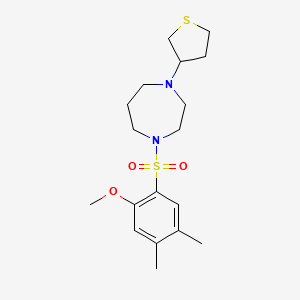
![3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2693038.png)
